molecular formula C23H28N2O3S B11359426 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11359426
M. Wt: 412.5 g/mol
InChI Key: YISIUPPFQNLGJL-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a dihydroisoquinoline core, a piperidine ring, and a sulfonyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the dihydroisoquinoline intermediate.

    Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine intermediate.

    Final Coupling with Methylbenzyl Moiety: The final step involves coupling the sulfonylated piperidine with a methylbenzyl derivative, often through a nucleophilic substitution or coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, occupying the oxyanion hole and interacting with key residues through its sulfonyl and dihydroisoquinoline groups . This binding inhibits the enzyme’s activity, thereby affecting the metabolic pathways in which AKR1C3 is involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone is unique due to its specific combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit AKR1C3 with high potency sets it apart from other related compounds .

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C23H28N2O3S/c1-18-6-8-19(9-7-18)17-29(27,28)25-14-11-21(12-15-25)23(26)24-13-10-20-4-2-3-5-22(20)16-24/h2-9,21H,10-17H2,1H3

InChI Key

YISIUPPFQNLGJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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